3,3-Diethyl-2,4-dimethylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61868-92-6 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3,3-diethyl-2,4-dimethylpentane |

InChI |

InChI=1S/C11H24/c1-7-11(8-2,9(3)4)10(5)6/h9-10H,7-8H2,1-6H3 |

InChI Key |

VVQOQVXGUMJNET-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Analysis of the IUPAC Name: 3,3-Diethyl-2,4-dimethylpentane

An in-depth analysis of the IUPAC nomenclature and structural representation of 3,3-Diethyl-2,4-dimethylpentane, designed for researchers, scientists, and professionals in drug development. This guide provides a systematic application of IUPAC naming conventions to verify the provided name and illustrates the molecule's structure.

The provided name, this compound, can be deconstructed to derive its chemical structure. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the name provides three key pieces of information:

-

Parent Chain : The base name "pentane" indicates a continuous chain of five carbon atoms.

-

Substituents : The prefixes "diethyl" and "dimethyl" specify the types of alkyl groups attached to the parent chain. There are two ethyl (-CH₂CH₃) groups and two methyl (-CH₃) groups.

-

Locants : The numbers "3,3-", "2-", and "4-" indicate the positions of these substituent groups along the parent carbon chain.

Based on this, the structure can be drawn by starting with a five-carbon chain and attaching the specified substituents to the designated carbon atoms.

Verification of the IUPAC Name

To ensure "this compound" is the correct IUPAC name, a systematic process must be followed. This involves identifying the longest continuous carbon chain (the parent chain), numbering it to give the substituents the lowest possible locants, and naming the substituents in alphabetical order.

Step 1: Identifying the Parent Chain

The first and most crucial step in IUPAC nomenclature is to identify the longest continuous chain of carbon atoms in the molecule.[1][2][3][4][5] Let's examine the structure derived from the name:

By expanding the ethyl groups, we can trace all possible continuous chains:

-

The horizontal chain has 5 carbons .

-

A chain including one of the ethyl groups and extending to either end of the horizontal chain also results in a 5-carbon chain (e.g., CH₃-CH₂-C-CH(CH₃)-CH₃).

When two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents.[3][6][7][8]

-

Choice 1 (Horizontal Chain) : This chain has four substituents attached: two methyl groups and two ethyl groups.

-

Choice 2 (Chain through an Ethyl Group) : This chain would have three substituents (e.g., an isopropyl group, an ethyl group, and a methyl group).

Since the horizontal chain has a greater number of substituents (four vs. three), it is correctly chosen as the parent chain. Therefore, the parent name is pentane .

Step 2: Numbering the Parent Chain

The parent chain must be numbered to assign the lowest possible locants to the substituents.[2][3][9]

-

Numbering from left to right : Substituents are located at positions 2 (methyl), 3 (ethyl), 3 (ethyl), and 4 (methyl). The set of locants is (2,3,3,4).

-

Numbering from right to left : Substituents are located at positions 2 (methyl), 3 (ethyl), 3 (ethyl), and 4 (methyl). The set of locants is also (2,3,3,4).

Since both numbering directions yield the identical lowest set of locants, either direction is acceptable.

Step 3: Naming and Ordering the Substituents

The substituents are identified and named:

-

At position 2: a methyl group

-

At position 3: two ethyl groups

-

At position 4: a methyl group

When multiple identical substituents are present, prefixes such as "di-", "tri-", and "tetra-" are used.[3][9][10] Thus, we have "dimethyl" and "diethyl". These substituent names are then arranged alphabetically. The prefixes "di-", "tri-", etc., are ignored when alphabetizing.[2][9]

-

d iethyl

-

d imethyl

Comparing "ethyl" and "methyl", "ethyl" comes first alphabetically.

Step 4: Assembling the Final Name

The final IUPAC name is constructed by combining the locants, substituent names (in alphabetical order), and the parent chain name.

This compound

The analysis confirms that the provided name is indeed the correct IUPAC name for the molecule.

Structural Data

The structural components of the molecule are summarized below.

| Component | Description |

| Parent Chain | Pentane (5-carbon chain) |

| Substituents | - Two Methyl (-CH₃) groups- Two Ethyl (-CH₂CH₃) groups |

| Locants | - Methyl groups at C2 and C4- Ethyl groups at C3 and C3 |

| Formula | C₁₁H₂₄ |

| Molar Mass | 156.31 g/mol |

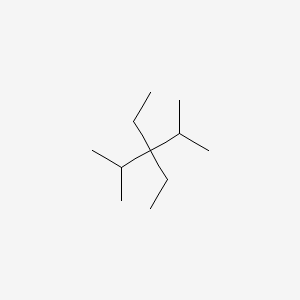

Molecular Structure Visualization

The following diagram illustrates the two-dimensional structure of this compound. The parent chain is highlighted, and all atoms are explicitly shown to provide a clear representation for scientific professionals.

Caption: 2D structure of this compound.

References

- 1. Naming Alkanes | ChemTalk % [chemistrytalk.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Naming Alkanes with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. 3.4 Naming Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. IUPAC Rules [chem.uiuc.edu]

- 10. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Diethyl-2,4-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diethyl-2,4-dimethylpentane is a highly branched aliphatic hydrocarbon with the chemical formula C₁₁H₂₄. As a member of the alkane family, it is a saturated hydrocarbon, meaning all carbon-carbon bonds are single bonds. Its intricate, sterically hindered structure imparts distinct physical and chemical properties that are of interest in various fields, including organic synthesis, materials science, and as a component in fuel studies. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its structure and potential synthetic pathways.

Molecular Structure

The molecular structure of this compound is characterized by a five-carbon pentane (B18724) backbone. The central carbon atom (C3) is quaternary and bonded to two ethyl groups. The adjacent carbons on the backbone (C2 and C4) are each substituted with a methyl group. This high degree of branching significantly influences its physical properties, such as boiling point and density, and its chemical reactivity.

In-depth Technical Guide: 3,3-Diethyl-2,4-dimethylpentane (CAS 61868-92-6) - A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information for the chemical compound 3,3-Diethyl-2,4-dimethylpentane, identified by the CAS number 61868-92-6. Despite a comprehensive search of publicly available scientific literature and chemical databases, it is important to note that in-depth experimental data, particularly in the context of drug development and biological signaling pathways, is exceptionally limited for this specific molecule. The information presented herein is compiled from chemical supplier databases and public chemical information repositories.

Chemical Identity and Basic Properties

This compound is a saturated acyclic hydrocarbon. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 61868-92-6 | [1][2][3][4] |

| Molecular Formula | C11H24 | [1][2][3] |

| Molecular Weight | 156.31 g/mol | [1][2][4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CCC(CC)(C(C)C)C(C)C | [2][4] |

| InChI Key | VVQOQVXGUMJNET-UHFFFAOYSA-N | [1][2][4] |

Physicochemical Data

Quantitative physicochemical data for this compound is sparse. The following table includes computed and limited experimental data.

| Property | Value | Source |

| Density | 0.795 g/mL (Predicted) | [5] |

| Refractive Index | 1.444 (Predicted) | [5] |

| Molar Volume | 196.6 mL/mol (Predicted) | [5] |

| Molecular Refractive Power | 52.19 mL/mol (Predicted) | [5] |

| XLogP3-AA (Octanol/Water Partition Coefficient) | 5.2 (Computed) | [2][4] |

| Complexity | 86.6 (Computed) | [2] |

| Rotatable Bond Count | 4 (Computed) | [2] |

Synthesis and Experimental Protocols

Similarly, there is no information available regarding experimental protocols involving this compound in biological assays, analytical method development, or as a component in drug formulation.

Biological Activity and Signaling Pathways

There is no published research to suggest that this compound has any known biological activity or is involved in any signaling pathways. The compound is a simple hydrocarbon and is not typically associated with the types of molecular interactions that would suggest a role in biological processes.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for similar flammable, volatile alkanes should be observed. These typically include:

-

Handling: Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (gloves, safety glasses).

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Hazards: Assumed to be flammable. May cause skin and eye irritation. Inhalation of high concentrations of vapors may cause dizziness and drowsiness.

For more specific safety information, it is advisable to consult the SDS for structurally similar compounds like other nonane (B91170) isomers.

Logical Relationship of Available Information

The following diagram illustrates the limited scope of currently available information for this compound.

Caption: Availability of data for this compound.

This compound is a structurally defined chemical compound for which there is a significant lack of publicly available, in-depth technical and experimental data. The information is currently limited to basic identifiers and computed physicochemical properties. For researchers, scientists, and drug development professionals, this indicates that any application or study of this compound would require foundational research to establish its synthesis, purification, and basic properties before any further investigation into its potential applications could be undertaken. There is no evidence to suggest its relevance in drug development or biological signaling at this time.

References

An In-depth Technical Guide to the Isomers of C11H24

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the constitutional and stereoisomers of the molecular formula C11H24, commonly known as undecane (B72203) and its isomers. This document details the structural diversity, physicochemical properties, and relevant experimental protocols for the separation and characterization of these alkanes.

Undecane (C11H24) is an acyclic alkane that exists as 159 constitutional (structural) isomers.[1][2][3] These isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to variations in their carbon skeletons. These differences are primarily driven by the degree of branching, which influences intermolecular van der Waals forces.[1] Generally, a higher degree of branching results in a more compact molecular shape, leading to lower boiling points compared to the linear n-undecane.[4]

Isomer Classification and Stereoisomerism

The isomers of C11H24 can be systematically categorized based on the length of their principal carbon chain and the nature and position of their alkyl substituents. Furthermore, the presence of chiral centers within these structures gives rise to stereoisomerism. A chiral center is a carbon atom bonded to four different substituent groups, resulting in non-superimposable mirror images called enantiomers. The total number of possible stereoisomers for a molecule with 'n' chiral centers is 2^n.

Below is a DOT script that generates a diagram illustrating the classification of a selection of C11H24 isomers and the concept of stereoisomerism.

A diagram illustrating the classification of C11H24 isomers.

Quantitative Data on Selected C11H24 Isomers

The following table summarizes key physical properties for n-undecane and a selection of its branched-chain isomers. This data highlights the impact of molecular structure on these properties.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Undecane | Undecane | 196 | -26 | 0.740 |

| 2-Methyldecane | 2-Methyldecane | 189.3 | - | 0.737 |

| 3-Methyldecane | 3-Methyldecane | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 4-Methyldecane | 188.7 | - | 0.741 |

| 5-Methyldecane | 5-Methyldecane | 186.1 | -57.06 (est.) | 0.742 |

| 2,3-Dimethylnonane | 2,3-Dimethylnonane | 186 | -57.06 (est.) | 0.7438 |

| 4,4-Dimethylnonane | 4,4-Dimethylnonane | 186.7 | - | - |

Note: Some data points are estimated and should be treated with caution. The availability of experimental data for all 159 isomers is limited.[1]

Experimental Protocols

The separation and characterization of C11H24 isomers are crucial for their application in various fields. Due to their similar chemical properties and often close boiling points, specialized techniques are required.

Separation of Isomers

1. Fractional Distillation: This technique is suitable for separating isomers with significant differences in boiling points.[5] For C11H24 isomers, this method requires columns with a high number of theoretical plates and high reflux ratios, which can be energy-intensive.[5]

-

Protocol:

-

Select a distillation column with a sufficient number of theoretical plates for the desired separation.

-

Charge the column with the isomer mixture.

-

Heat the mixture to its boiling point.

-

Carefully control the temperature gradient along the column to allow for the separation of components based on their boiling points.

-

Collect the fractions at their respective boiling points.

-

2. Gas Chromatography (GC): Capillary GC is a highly effective method for separating and identifying complex mixtures of alkane isomers.[6] The choice of the stationary phase is critical for achieving optimal separation.

-

Protocol:

-

Column: A high-resolution capillary column (e.g., 50 m crosslinked methyl silicone).[3]

-

Oven Program: An initial temperature of 60°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of around 240°C.[7]

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injection: Inject a small volume of the diluted isomer mixture into the GC system.

-

Detection: Use a flame ionization detector (FID) for sensitive detection of hydrocarbons.

-

Identification: Identify individual isomers based on their retention times, often by comparison with known standards. n-Undecane can be used as an internal standard.[3]

-

Characterization of Isomers

1. Determination of Boiling Point:

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]

-

Methodology (Capillary Method):

-

Place a small amount of the liquid isomer in a test tube.

-

Invert a sealed capillary tube into the liquid.

-

Heat the test tube gently and observe the stream of bubbles from the capillary tube.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.

-

2. Determination of Melting Point:

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. Pure crystalline compounds exhibit a sharp melting point range.[1]

-

Methodology (Capillary Method):

-

Pack a small amount of the solid isomer into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a controlled rate.

-

The melting point range is the temperature from which the first drop of liquid is observed to the temperature at which the entire sample has melted.

-

The following DOT script provides a logical workflow for the experimental characterization of a C11H24 isomer.

A diagram of the experimental workflow for isomer characterization.

References

The Architecture of Acceleration: A Technical Guide to the Discovery and History of Highly-Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly-branched alkanes, particularly isomers of heptane (B126788) and octane (B31449), are fundamental to modern chemistry, with wide-ranging implications from fuel technology to the synthesis of complex molecules. Their unique physicochemical properties, most notably high octane ratings, are a direct consequence of their molecular architecture. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of these pivotal compounds. It details the evolution of catalytic processes, presents key quantitative data in a structured format, and offers insights into the experimental protocols that underpin our understanding of these molecules.

A Historical Perspective: From Straight Chains to Complex Branches

The journey to understanding and harnessing the power of highly-branched alkanes is a story of pioneering chemists and transformative catalytic processes. Initially, the focus was on the straight-chain alkanes readily available from crude oil. However, the burgeoning automotive and aviation industries of the early 20th century demanded fuels with greater resistance to knocking, a phenomenon that limited engine performance. This need spurred research into the relationship between molecular structure and combustion properties.

A pivotal moment in this journey was the discovery of triptane (2,2,3-trimethylbutane) in 1922 by Belgian chemists Georges Chavanne and B. Lejeune. Triptane's exceptionally high octane rating demonstrated the profound impact of molecular branching on fuel performance.

The work of Russian-American chemist Vladimir Ipatieff in the 1930s revolutionized the field. His investigations into the catalytic isomerization of alkanes laid the groundwork for processes that could convert linear alkanes into their more valuable branched isomers. Ipatieff's research, along with the contributions of others like Louis Schmerling, led to the development of industrial-scale isomerization and alkylation processes, which became critical for producing high-octane aviation gasoline during World War II.

The post-war era saw the refinement of these technologies, with the development of more efficient and selective catalysts, including solid acids and, later, superacid systems. The timeline below highlights some of the key milestones in this journey:

-

Early 1900s: The advent of thermal cracking processes to break down large hydrocarbons into smaller, more useful ones, including gasoline components.

-

1922: Discovery of triptane and its exceptional anti-knock properties.

-

1930s: Vladimir Ipatieff's pioneering work on the catalytic isomerization of alkanes.

-

1940s: Industrial-scale implementation of isomerization and alkylation for high-octane aviation fuel production.

-

1950s-1960s: Development of platinum-based catalysts for catalytic reforming, a process that includes isomerization.

-

1970s-Present: Introduction and refinement of superacid catalysts, such as sulfated zirconia, for low-temperature isomerization.

Synthesis of Highly-Branched Alkanes: The Power of Catalysis

The primary route to highly-branched alkanes is through the catalytic isomerization of their linear or less-branched counterparts. This process involves rearranging the carbon skeleton of the alkane without changing its molecular formula. Modern isomerization processes predominantly utilize solid acid catalysts, with superacids playing a crucial role in achieving high conversion rates at relatively low temperatures.

Superacid-Catalyzed Isomerization

Superacids are acids with an acidity greater than that of 100% sulfuric acid. In the context of alkane isomerization, solid superacids like sulfated zirconia (SO₄²⁻/ZrO₂) are particularly important. These catalysts possess strong Brønsted and Lewis acid sites that facilitate the formation of carbenium ion intermediates, which are central to the isomerization mechanism.

The general mechanism for superacid-catalyzed alkane isomerization proceeds through the following steps:

-

Initiation: A carbenium ion is formed from the alkane. This can occur through the abstraction of a hydride ion by a Lewis acid site or by the protonation of a trace amount of olefin present in the feed.

-

Isomerization: The initial carbenium ion undergoes a series of rearrangements, typically involving 1,2-hydride and 1,2-methide shifts, to form more stable, branched carbenium ions.

-

Propagation: The branched carbenium ion abstracts a hydride ion from a feed alkane molecule, resulting in the formation of the desired branched alkane product and a new carbenium ion to continue the catalytic cycle.

-

Termination: The carbenium ion can be neutralized, for example, by reacting with a counter-ion on the catalyst surface.

dot

literature review on the synthesis of sterically hindered alkanes

A Guide to the Synthesis of Sterically Hindered Alkanes

For Researchers, Scientists, and Drug Development Professionals

The construction of sterically hindered alkanes, particularly those containing all-carbon quaternary centers, is a significant challenge in modern organic synthesis. These motifs are crucial structural features in many natural products and pharmaceutical agents, contributing to molecular rigidity, metabolic stability, and three-dimensionality. This technical guide provides a review of key synthetic strategies, focusing on methodologies that address the inherent steric challenges of forming congested C(sp³)–C(sp³) bonds.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C–C bond formation, though steric hindrance can pose a significant challenge.[1] Recent advancements have focused on catalyst and ligand design to overcome these limitations. Nickel catalysis, in particular, has shown exceptional performance in forming C(sp³)–C(sp³) bonds due to its unique properties, such as favoring single-electron transfer and rapid reductive elimination.[2][3]

1.1. Palladium and Organocopper Co-catalysis

A powerful cross-coupling method employs organocopper reagents with palladium catalysis to effectively form C–C bonds at highly hindered sp² and sp³ carbons.[1] This approach is applicable to a wide range of bulky substrates that are often inert in other cross-coupling reactions and demonstrates high functional group tolerance. The key to this reactivity is believed to be the low activation energy of the transmetalation step involving a compact Cu(I)-Pd(II) transition state.[1]

Table 1: Selected Examples of Pd/Cu-Catalyzed Cross-Coupling for Hindered Systems[1]

| Entry | Electrophile | Coupling Partner | Product | Yield (%) |

| 1 | 9-Bromo-triptycene | Phenylcopper(I) | 9-Phenyl-triptycene | 95 |

| 2 | 9-Bromo-triptycene | (4-MeO-Ph)Cu | 9-(4-Methoxyphenyl)-triptycene | 90 |

| 3 | 9-Bromo-triptycene | (4-CF3-Ph)Cu | 9-(4-(Trifluoromethyl)phenyl)-triptycene | 88 |

| 4 | 1-Bromo-adamantane | Phenylcopper(I) | 1-Phenyl-adamantane | 78 |

| 5 | Ethyl 2-bromo-2-methylpropanoate | Phenylcopper(I) | Ethyl 2-methyl-2-phenylpropanoate | 76 |

1.2. Nickel-Catalyzed C(sp³)–C(sp³) Coupling

Nickel catalysis is highly effective for coupling alkyl electrophiles, a challenging transformation due to issues like β-hydride elimination in competing methods.[2] Nickel-hydride (Ni-H) catalysis, for instance, can achieve enantioselective coupling of non-activated alkyl halides with internal olefins to produce chiral alkyl boronates, showcasing excellent scope and functional group tolerance under mild conditions.[4]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative strategy in organic synthesis, enabling the formation of C–C bonds under exceptionally mild conditions.[5][6][7] This approach generates highly reactive radical intermediates from stable precursors, which can then participate in bond-forming events to construct sterically congested centers.[6]

Dual catalytic systems that merge photoredox catalysis with another catalytic cycle (e.g., organocatalysis or transition metal catalysis) have proven particularly powerful.[6] For example, combining photoredox and enamine catalysis can achieve the enantioselective α-alkylation of aldehydes, a historically challenging transformation.[6]

Table 2: Substrate Scope for Photoredox-Mediated α-Alkylation of Aldehydes

| Entry | Aldehyde | Alkyl Halide | Product Yield (%) | Enantiomeric Excess (%) |

| 1 | Hexanal | Ethyl α-bromoacetate | 85 | 95 |

| 2 | Cyclohexanecarboxaldehyde | Methyl α-bromopropionate | 78 | 92 |

| 3 | Benzaldehyde | tert-Butyl α-bromoacetate | 72 | 90 |

| 4 | 3-Phenylpropanal | Isopropyl α-bromoisobutyrate | 88 | 97 |

Olefin Hydroalkylation

The hydroalkylation of unactivated olefins is a direct method for creating new C(sp³)–C(sp³) bonds and is particularly useful for synthesizing molecules with all-carbon quaternary centers.[8][9] Methodologies in this area often involve metal hydride hydrogen atom transfer (MHAT), where the regioselective transfer of a hydrogen atom to an olefin generates a substituted carbon radical, which can then be functionalized.[8]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Pd/Cu-Catalyzed Cross-Coupling of 9-Bromotriptycene[1]

To a flame-dried Schlenk tube under an argon atmosphere is added Pd(OAc)₂ (2.0 mol%), tris(o-methoxyphenyl)phosphine (4.0 mol%), the aryl halide (1.0 equiv), and the organocopper reagent (1.2 equiv). Anhydrous THF is added, and the reaction mixture is stirred at 60 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired sterically hindered alkane.

Diagrams of Key Processes

Below are diagrams illustrating a typical experimental workflow and the logical flow of a catalytic cross-coupling reaction.

References

- 1. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective C(sp3)–C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Photoredox Catalysis in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances | Semantic Scholar [semanticscholar.org]

Theoretical Conformational Analysis of 3,3-Diethyl-2,4-dimethylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of the highly branched alkane, 3,3-diethyl-2,4-dimethylpentane. While specific experimental data for this molecule is limited in publicly accessible literature, this document outlines the established computational protocols and theoretical principles that govern its conformational landscape. The guide details the application of molecular mechanics, ab initio, and density functional theory (DFT) methods for identifying stable conformers and determining their relative energies and rotational barriers. All quantitative data presented is representative and intended to illustrate the expected conformational preferences based on studies of analogous branched alkanes. Furthermore, this guide presents detailed workflows and logical relationships using standardized visualization methods to aid researchers in designing and interpreting their own computational studies.

Introduction to Conformational Analysis of Branched Alkanes

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like alkanes, rotation around single bonds gives rise to various spatial arrangements known as conformations. The study of the energetics and interconversion of these conformers is termed conformational analysis. In highly branched alkanes such as this compound, the steric hindrance between bulky alkyl groups plays a dominant role in determining the preferred conformations. Understanding the conformational landscape of such molecules is crucial in fields like drug design, where molecular shape is a key determinant of biological activity, and in materials science for predicting macroscopic properties.

Theoretical and computational methods are indispensable tools for elucidating the complex conformational preferences of molecules that may be challenging to study experimentally. These methods allow for the systematic exploration of the potential energy surface to identify low-energy conformers and the transition states that connect them.

Theoretical Methodologies

The conformational analysis of this compound can be approached using a hierarchy of computational methods, each with its own balance of accuracy and computational cost.

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally inexpensive and are well-suited for initial conformational searches on large molecules.

Experimental Protocol: Conformational Search using Molecular Mechanics

-

Force Field Selection: Choose a force field optimized for hydrocarbons, such as MMFF94, OPLS-AA, or COMPASS.[1][2][3] The selection of an appropriate force field is crucial for obtaining reliable results.[1][4]

-

Initial Structure Generation: Construct an initial 3D structure of this compound.

-

Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm.

-

Systematic Search: Involves rotating all rotatable bonds by a defined increment. This method can be computationally intensive for molecules with many rotatable bonds.

-

Stochastic/Monte Carlo Search: Involves random changes to the molecular geometry followed by energy minimization.

-

-

Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local energy minimum.

-

Filtering and Clustering: The resulting conformers are filtered to remove duplicates and clustered based on their geometry and energy.

Quantum Mechanical (QM) Methods

Quantum mechanical methods provide a more accurate description of the electronic structure and are used to refine the energies and geometries of the conformers obtained from molecular mechanics.

-

Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer increasing levels of accuracy.[5][6] For conformational energies of alkanes, CCSD(T) is considered the gold standard.[5][6]

-

Density Functional Theory (DFT): DFT methods offer a good compromise between accuracy and computational cost. Functionals such as B3LYP, PBE0, and the M06 family are commonly used for conformational studies of organic molecules.[5][6] The inclusion of dispersion corrections (e.g., Grimme's D3 or D4) is essential for accurately describing the non-covalent interactions that govern alkane conformations.[5]

Experimental Protocol: Geometry Optimization and Energy Calculation using DFT

-

Input Structures: Use the low-energy conformers identified from the molecular mechanics search as starting points.

-

Method Selection:

-

Functional: Choose a suitable DFT functional, for example, B3LYP-D3(BJ) or ωB97X-D.

-

Basis Set: Employ a basis set of at least double-zeta quality with polarization functions, such as 6-31G(d) or cc-pVDZ. For higher accuracy, a triple-zeta basis set like 6-311+G(d,p) or cc-pVTZ is recommended.[7]

-

-

Geometry Optimization: Perform a full geometry optimization for each conformer. The convergence criteria should be stringent to ensure a true energy minimum is found.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculation: For even higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a larger basis set or a more accurate computational method (e.g., CCSD(T)).

Data Presentation: Conformational Analysis of this compound

The following tables present hypothetical but plausible quantitative data for the low-energy conformers of this compound, as would be obtained from the theoretical methods described above. The relative energies are calculated with respect to the most stable conformer.

Table 1: Relative Energies of this compound Conformers

| Conformer ID | Description of Key Dihedral Angles | Relative Energy (MMFF94) (kcal/mol) | Relative Energy (B3LYP-D3/6-31G(d)) (kcal/mol) | Relative Gibbs Free Energy (B3LYP-D3/6-31G(d)) (kcal/mol) |

| Conf-1 | All central C-C bonds in anti-periplanar arrangements | 0.00 | 0.00 | 0.00 |

| Conf-2 | One gauche interaction between a central ethyl and methyl group | 0.85 | 0.92 | 0.88 |

| Conf-3 | One gauche interaction between the two central ethyl groups | 1.10 | 1.25 | 1.18 |

| Conf-4 | Two gauche interactions involving ethyl and methyl groups | 1.75 | 1.90 | 1.82 |

| Conf-5 | Sterically hindered arrangement with multiple gauche interactions | 3.50 | 4.10 | 3.95 |

Table 2: Rotational Barriers around the C3-C4 Bond

| Transition State ID | Description of Eclipsed Interaction | Rotational Barrier (B3LYP-D3/6-31G(d)) (kcal/mol) |

| TS-1 | Methyl eclipsing Hydrogen | 4.5 |

| TS-2 | Ethyl eclipsing Hydrogen | 4.8 |

| TS-3 | Methyl eclipsing Methyl | 6.2 |

| TS-4 | Ethyl eclipsing Methyl | 7.5 |

Mandatory Visualizations

The following diagrams illustrate the workflow and conceptual relationships involved in the theoretical conformational analysis of this compound.

Caption: Computational workflow for theoretical conformational analysis.

Caption: Relationship between low-energy conformers and transition states.

Conclusion

This technical guide has outlined a robust theoretical framework for the conformational analysis of this compound. By employing a combination of molecular mechanics and quantum mechanical methods, researchers can gain detailed insights into the conformational preferences and energetic landscape of this and other highly branched alkanes. The provided protocols and representative data serve as a valuable resource for designing computational studies aimed at understanding the structure-property relationships in complex organic molecules. The visualizations offer a clear and concise representation of the computational workflow and the interconnectivity of different conformational states. This foundational knowledge is critical for applications in drug discovery and materials science where precise control and understanding of molecular conformation are paramount.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3,3-Diethyl-2,4-dimethylpentane: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,3-diethyl-2,4-dimethylpentane (C₁₁H₂₄). It is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols for data acquisition. A logical workflow for spectroscopic analysis and structural elucidation is also presented.

Introduction

This compound is a highly branched, saturated acyclic alkane with the molecular formula C₁₁H₂₄.[1][2] Its molecular weight is 156.31 g/mol .[2] As with any organic compound, the unambiguous determination of its structure is paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for molecular characterization.[3] This guide presents the predicted spectroscopic characteristics of this compound based on its structure and established principles of organic spectroscopy.

Predicted Spectroscopic Data

Due to the high degree of branching and the presence of a quaternary carbon center, the spectroscopic data for this compound presents unique features. The following tables summarize the predicted quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3] Protons in alkanes typically resonate in the upfield region of the ¹H NMR spectrum (0.5 - 2.0 ppm).[4] The symmetry in the this compound structure simplifies its predicted spectrum.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.85 | Triplet (t) | 6H | -CH₂CH₃ (Ethyl groups) |

| ~ 0.90 | Doublet (d) | 12H | -CH(CH₃ )₂ (Isopropyl groups) |

| ~ 1.35 | Quartet (q) | 4H | -CH₂ CH₃ (Ethyl groups) |

| ~ 1.80 | Septet (sept) | 2H | -CH (CH₃)₂ (Isopropyl groups) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 8 | Primary (CH₃) | -CH₂CH₃ (Ethyl groups) |

| ~ 20 | Primary (CH₃) | -CH(CH₃ )₂ (Isopropyl groups) |

| ~ 25 | Secondary (CH₂) | -CH₂ CH₃ (Ethyl groups) |

| ~ 35 | Tertiary (CH) | -CH (CH₃)₂ (Isopropyl groups) |

| ~ 45 | Quaternary (C) | C (CH₂CH₃)₂(CH(CH₃)₂) |

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations.[5] The absence of other functional groups simplifies the spectrum, making the "fingerprint region" (below 1500 cm⁻¹) particularly important for identification.[6][7]

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 2960 - 2850 | Strong | C-H Stretch | CH₃, CH₂, and CH groups[5][8][9] |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | CH₂ and CH₃ groups[5][8][10] |

| 1385 - 1370 | Medium | C-H Bend (Symmetric) | CH₃ groups[5][8][10] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule.[3] For highly branched alkanes, the molecular ion peak is often weak or absent.[11][12] Fragmentation typically occurs via the cleavage of C-C bonds to form the most stable carbocations.[12][13]

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z | Predicted Relative Intensity | Proposed Fragment Ion |

| 156 | Very Low / Absent | [C₁₁H₂₄]⁺ (Molecular Ion) |

| 127 | Medium | [M - C₂H₅]⁺ (Loss of an ethyl group) |

| 113 | High | [M - C₃H₇]⁺ (Loss of an isopropyl group) |

| 85 | Medium | [C₆H₁₃]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | High (possible Base Peak) | [C₄H₉]⁺ (tert-Butyl cation) |

| 43 | High (possible Base Peak) | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

Reproducible and high-quality spectroscopic data depend on standardized experimental protocols.[3]

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[14] Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (0 ppm).[8][15]

-

Tube Preparation: Transfer the solution to a clean 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[14] Wipe the outside of the tube before insertion into the spectrometer.[14]

-

Data Acquisition: Insert the sample into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to maximize homogeneity and resolution. For ¹H NMR, acquire 8-16 scans. For the less sensitive ¹³C nucleus, 64-1024 scans (or more) using a proton-decoupled pulse sequence are typically required.[3]

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at standard conditions, a thin film is prepared. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[8]

-

Data Acquisition: Place the prepared plates into the sample holder of an FT-IR spectrometer. Record a background spectrum of the empty plates first. Then, run the sample scan. The instrument software automatically subtracts the background to generate the final spectrum.[8]

Mass Spectrometry Protocol

-

Sample Introduction: The most common method for a volatile alkane is Gas Chromatography-Mass Spectrometry (GC-MS).[8] A dilute solution of the compound in a volatile solvent is prepared.

-

Ionization: Inject 1 µL of the solution into the GC, which separates the compound before it enters the mass spectrometer.[3] In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).[3]

-

Analysis and Detection: The resulting molecular ion and fragment ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[16] A detector records the abundance of each ion to generate the mass spectrum.[16]

Workflow for Spectroscopic Analysis

The structural confirmation of a compound like this compound follows a logical workflow, integrating data from multiple spectroscopic techniques.

References

- 1. This compound | CAS#:61868-92-6 | Chemsrc [chemsrc.com]

- 2. This compound | C11H24 | CID 23384862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. C7H16 infrared spectrum of 3,3-dimethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. Alkane IR Spectrum Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 10. IR spectrum: Alkanes [quimicaorganica.org]

- 11. youtube.com [youtube.com]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

A Deep Dive into the Thermodynamic Properties of Branched Alkanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The structural architecture of alkanes, particularly the degree of branching, profoundly influences their thermodynamic properties. For professionals in research and drug development, a comprehensive understanding of these relationships is crucial for predicting molecular behavior, from reaction kinetics to biological interactions. This guide provides a detailed examination of the core thermodynamic properties of branched alkanes, methodologies for their determination, and their relevance in a pharmaceutical context.

The Influence of Branching on Core Thermodynamic Properties

The seemingly subtle shift from a linear to a branched alkane isomer introduces significant changes in intermolecular forces and molecular stability, directly impacting physical properties like boiling point, melting point, and the enthalpy of formation.

Boiling Point: A Tale of Surface Area

A consistent and predictable trend is observed in the boiling points of alkane isomers: increased branching leads to a lower boiling point .[1] Linear alkanes, with their larger surface areas, facilitate more significant London dispersion forces—the primary intermolecular force in nonpolar molecules.[2] The more compact, spherical shape of branched alkanes reduces the effective surface area for these interactions, requiring less energy to transition from the liquid to the gaseous phase.[3][4]

Melting Point: The Intricacies of Packing and Symmetry

The effect of branching on melting points is more complex than on boiling points. While branching generally disrupts the efficient packing of molecules in a crystal lattice, leading to lower melting points, highly symmetrical branched isomers can exhibit unusually high melting points.[4] This is because their regular shape allows them to pack more effectively into a crystal structure than their linear or less symmetrical branched counterparts.[4] A prime example is 2,2-dimethylpropane (neopentane), which has a significantly higher melting point than n-pentane.[4]

Thermodynamic Stability: The Energetic Advantage of Branching

Contrary to what their lower boiling points might suggest, branched alkanes are generally more thermodynamically stable than their linear isomers .[5][6] This increased stability is reflected in their less negative (or more positive) standard enthalpies of formation (ΔH°f) and lower heats of combustion.[2][7] A lower heat of combustion indicates that the molecule was in a more stable, lower energy state before combustion.[2][8] The reasons for this enhanced stability are complex and have been attributed to factors including the relief of steric strain and favorable electronic effects.[2][5]

Quantitative Data Summary

To illustrate these trends, the thermodynamic properties of C8H18 isomers are presented below.

| Isomer Name | Structure (SMILES) | Boiling Point (°C) | Melting Point (°C) | Standard Enthalpy of Formation (kJ/mol) |

| n-Octane | CCCCCCCC | 125.7 | -56.8 | -208.5 |

| 2-Methylheptane | CCCCCC(C)C | 117.6 | -109.0 | -212.5 |

| 3-Methylheptane | CCCCC(C)CC | 118.9 | -120.5 | -210.8 |

| 2,2-Dimethylhexane | CCC(C)(C)CC | 106.8 | -121.2 | -224.2 |

| 2,3-Dimethylhexane | CCCC(C)C(C)C | 115.6 | -118.6 | -216.9 |

| 2,2,4-Trimethylpentane | CC(C)CC(C)(C)C | 99.2 | -107.4 | -224.1 |

| 2,2,3,3-Tetramethylbutane | CC(C)(C)C(C)(C)C | 106.5 | 100.7 | -225.9 |

Data sourced from publicly available chemical databases. Values can vary slightly between sources.

Experimental Determination of Thermodynamic Properties

Accurate determination of these thermodynamic properties relies on precise calorimetric techniques.

Key Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion:

Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal properties of materials.[9][10] It measures the difference in heat flow between a sample and a reference as a function of temperature.[11]

-

Principle: A sample and an inert reference are heated or cooled at a constant rate. The difference in the amount of heat required to maintain both at the same temperature is measured. This difference reveals thermal transitions such as melting.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the alkane is hermetically sealed in an aluminum pan.

-

Instrument Setup: An empty, sealed pan is used as a reference. The instrument is purged with an inert gas (e.g., nitrogen) to create a stable atmosphere.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, for example, heating from -150 °C to 150 °C at a rate of 10 °C/min.

-

Data Acquisition: The instrument records the differential heat flow versus temperature. An endothermic peak is observed during melting.

-

Data Analysis: The melting point is typically determined as the onset temperature or the peak temperature of the melting endotherm. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).[12][13]

-

2. Bomb Calorimetry for Enthalpy of Combustion:

Bomb calorimetry is the standard method for determining the heat of combustion of a substance.[14][15]

-

Principle: A known mass of the sample is combusted completely in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.[16]

-

Methodology:

-

Calibration: The heat capacity of the calorimeter system (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[17]

-

Sample Preparation: A weighed pellet (0.5-1.0 g) of the liquid alkane is placed in a sample crucible. A fuse wire of known length is attached to the ignition electrodes, with the wire in contact with the sample.

-

Assembly and Pressurization: The crucible is placed in the bomb, which is then sealed. The bomb is purged of air and filled with pure oxygen to a pressure of approximately 25-30 atm.[14]

-

Combustion: The bomb is submerged in a known volume of water in the calorimeter's insulated jacket. The initial temperature is recorded. The sample is then ignited electrically.[15]

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

-

Calculations: The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire. From this, the enthalpy of combustion (ΔHc) per mole of the alkane is determined.[18]

-

Visualizing Key Concepts and Workflows

To further elucidate the relationships and processes discussed, the following diagrams are provided.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Video: Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. research.monash.edu [research.monash.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. personal.utdallas.edu [personal.utdallas.edu]

- 15. manuals.labflow.com [manuals.labflow.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. ocf.berkeley.edu [ocf.berkeley.edu]

- 18. youtube.com [youtube.com]

A Technical Guide to the Solubility of 3,3-Diethyl-2,4-dimethylpentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the solubility characteristics of 3,3-Diethyl-2,4-dimethylpentane, a branched alkane. Due to a lack of specific experimental data in publicly available literature, this guide focuses on the theoretical principles governing its solubility in common organic solvents, based on the well-established behavior of non-polar hydrocarbons. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, along with a workflow diagram to guide laboratory investigations.

Introduction to this compound

This compound (C₁₁H₂₄) is a highly branched aliphatic hydrocarbon.[1][2] Its non-polar nature is the primary determinant of its solubility behavior.[3] Like other alkanes, it is a colorless liquid with a gasoline-like odor and is considered relatively inert.[3][4] Understanding its solubility is crucial for applications where it might be used as a solvent, a non-polar medium in chemical reactions, or as a reference compound in formulation and extraction processes.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. Alkanes are non-polar molecules, and their primary intermolecular forces are weak van der Waals dispersion forces.[5][6][7] Consequently, they exhibit high solubility in solvents with similar characteristics.

-

In Non-Polar Solvents: this compound is expected to be highly soluble or miscible in non-polar organic solvents such as hexane, heptane, cyclohexane, benzene, and carbon tetrachloride.[3][8][9][10] The process of dissolution involves the disruption of van der Waals forces between the solute molecules and between the solvent molecules, followed by the formation of new van der Waals forces between the solute and solvent molecules.[6][7] As these forces are similar in nature and magnitude, this process is energetically favorable.

-

In Polar Aprotic Solvents: In polar aprotic solvents like acetone, ethyl acetate, or dichloromethane, the solubility is expected to be moderate to high. While these solvents have dipole-dipole interactions, they are often capable of dissolving non-polar compounds to a significant extent.

-

In Polar Protic Solvents: The solubility of this compound is expected to be very low in polar protic solvents such as water, ethanol, and methanol.[3][7][11] The strong hydrogen bonds between the molecules of these polar solvents are not easily overcome by the weak van der Waals interactions that would be formed with the alkane molecules.[7][11]

Predicted Solubility in Common Organic Solvents

While specific quantitative data for this compound is unavailable, the following table provides a qualitative prediction of its solubility based on the general principles of alkane solubility.

| Solvent Classification | Solvent | Predicted Qualitative Solubility |

| Non-Polar | Hexane | High / Miscible |

| Heptane | High / Miscible | |

| Cyclohexane | High / Miscible | |

| Benzene | High / Miscible | |

| Toluene | High / Miscible | |

| Carbon Tetrachloride | High / Miscible | |

| Polar Aprotic | Diethyl Ether | High |

| Dichloromethane | Moderate to High | |

| Chloroform | Moderate to High | |

| Ethyl Acetate | Moderate | |

| Acetone | Low to Moderate | |

| Acetonitrile | Low | |

| Dimethylformamide (DMF) | Very Low | |

| Dimethyl Sulfoxide (DMSO) | Very Low | |

| Polar Protic | Ethanol | Low |

| Methanol | Very Low | |

| Water | Insoluble |

Generalized Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Syringes and filters (if necessary for sampling)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a series of vials. The presence of a separate phase of the solute should be visible to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated with the solute.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation of the excess solute.

-

-

Sampling:

-

Carefully extract a known volume of the clear, saturated supernatant (the solvent layer) using a pre-warmed or temperature-equilibrated pipette or syringe. It is critical to avoid disturbing the undissolved solute layer.

-

If necessary, filter the sample to remove any suspended microdroplets.

-

-

Quantitative Analysis:

-

Dilute the collected sample with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of the solute in the original saturated solution, accounting for any dilutions.

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is required.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

- 1. This compound [stenutz.eu]

- 2. Page loading... [wap.guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3,3-Dimethylpentane - Wikipedia [en.wikipedia.org]

- 5. Solubility of Alkanes in organic solvents [almerja.net]

- 6. All about Solubility of Alkanes [unacademy.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 11. oit.edu [oit.edu]

Methodological & Application

Application Note: A Multi-Step Synthesis of 3,3-Diethyl-2,4-dimethylpentane from Diethyl Malonate

Audience: Researchers, scientists, and drug development professionals.

Introduction This document provides a detailed protocol for the multi-step synthesis of the highly branched alkane, 3,3-diethyl-2,4-dimethylpentane, commencing from the readily available starting material, diethyl malonate. This synthetic route is designed for laboratory-scale preparation and involves three key transformations: a magnesium-mediated acylation followed by ketonic hydrolysis and decarboxylation, a Wittig olefination, and a final catalytic hydrogenation. Each step is detailed with specific reagents, conditions, and purification methods. The protocols are intended to provide a comprehensive guide for chemists in research and development.

Overall Synthetic Scheme

The synthesis of this compound from diethyl malonate is accomplished via the following three-stage process:

-

Stage 1: Synthesis of 2,4-Dimethyl-3-pentanone (B156899). This stage involves the acylation of diethyl malonate with isobutyryl chloride, followed by hydrolysis and decarboxylation to yield the key ketone intermediate.

-

Stage 2: Wittig Olefination. The ketone is then converted to the corresponding alkene, 3,3-diethyl-2,4-dimethyl-2-pentene, using a Wittig reaction with an ethyl-derived phosphorane.

-

Stage 3: Catalytic Hydrogenation. The final step is the reduction of the alkene to the target saturated alkane, this compound.

Logical Workflow of the Synthesis

Caption: Overall workflow for the synthesis of this compound.

Data Presentation

Table 1: Summary of Reagents and Products

| Step | Starting Material(s) | Key Reagents | Intermediate/Product | Molar Mass ( g/mol ) |

|---|---|---|---|---|

| 1a | Diethyl Malonate, Magnesium, Ethanol (B145695) | Isobutyryl Chloride | Diethyl Isobutyrylmalonate | 230.28 |

| 1b | Diethyl Isobutyrylmalonate | H₂SO₄ (aq) | 2,4-Dimethyl-3-pentanone | 114.19 |

| 2a | Triphenylphosphine (B44618), Ethyl Bromide | - | Ethyltriphenylphosphonium Bromide | 371.25 |

| 2b | Ethyltriphenylphosphonium Bromide, 2,4-Dimethyl-3-pentanone | n-Butyllithium | 3,3-Diethyl-2,4-dimethyl-2-pentene | 154.30 |

| 3 | 3,3-Diethyl-2,4-dimethyl-2-pentene | H₂, Palladium on Carbon (Pd/C) | this compound | 156.31 |

Table 2: Physical and Spectroscopic Data of Key Compounds

| Compound | Appearance | Boiling Point (°C) | Density (g/mL) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|---|---|

| Diethyl Malonate | Colorless liquid | 199.3 | 1.055 | 4.20 (q, 4H), 3.39 (s, 2H), 1.28 (t, 6H) | 166.8, 61.4, 41.7, 14.0 |

| 2,4-Dimethyl-3-pentanone[1][2][3] | Colorless liquid | 123-125 | 0.806 | 2.75 (septet, 2H), 1.08 (d, 12H) | 217.5, 41.0, 18.2 |

Experimental Protocols

Stage 1: Synthesis of 2,4-Dimethyl-3-pentanone

Part 1a: Acylation of Diethyl Malonate to form Diethyl Isobutyrylmalonate [7][8]

This procedure is adapted from magnesium-mediated acylation methods which provide high yields for C-acylation.

-

Materials:

-

Magnesium turnings (2.43 g, 0.1 mol)

-

Anhydrous ethanol (50 mL)

-

Diethyl malonate (16.0 g, 0.1 mol)

-

Isobutyryl chloride (10.7 g, 0.1 mol)

-

Anhydrous diethyl ether (100 mL)

-

5% Sulfuric acid (aq)

-

Saturated sodium bicarbonate solution (aq)

-

Brine

-

-

Protocol:

-

Set up a 500 mL three-necked, round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried.

-

Under a nitrogen atmosphere, add magnesium turnings to the flask.

-

Add 15 mL of anhydrous ethanol to the magnesium. A gentle warming may be required to initiate the reaction.

-

Once the reaction begins, add a solution of diethyl malonate in 35 mL of anhydrous ethanol dropwise from the funnel at a rate that maintains a steady reflux.

-

After the addition is complete and the magnesium has dissolved, add 100 mL of anhydrous diethyl ether.

-

Cool the mixture to 0 °C using an ice bath.

-

Add a solution of isobutyryl chloride in 25 mL of anhydrous diethyl ether dropwise over 30 minutes with vigorous stirring.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold 5% sulfuric acid.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl isobutyrylmalonate. The product can be purified by vacuum distillation. Expected Yield: ~91%.

-

Part 1b: Hydrolysis and Decarboxylation to 2,4-Dimethyl-3-pentanone [9][10]

-

Materials:

-

Crude diethyl isobutyrylmalonate from Part 1a (~23 g, 0.1 mol)

-

Sulfuric acid (50% v/v, 100 mL)

-

-

Protocol:

-

Combine the crude diethyl isobutyrylmalonate and 50% sulfuric acid in a 250 mL round-bottom flask.

-

Heat the mixture to reflux for 6-8 hours. CO₂ evolution should be observed.

-

After cooling, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation.

-

Purify the resulting crude ketone by fractional distillation (b.p. 123-125 °C) to obtain pure 2,4-dimethyl-3-pentanone. Expected Yield: 70-80%.

-

Stage 2: Synthesis of 3,3-Diethyl-2,4-dimethyl-2-pentene via Wittig Olefination

Part 2a: Preparation of Ethyltriphenylphosphonium Bromide [11][12]

-

Materials:

-

Triphenylphosphine (26.2 g, 0.1 mol)

-

Ethyl bromide (13.1 g, 0.12 mol)

-

Toluene (B28343) (150 mL)

-

-

Protocol:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine in toluene.

-

Add ethyl bromide and heat the mixture to reflux for 12 hours. A white precipitate will form.

-

Cool the reaction mixture to room temperature and collect the white solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold toluene and dry under vacuum to yield ethyltriphenylphosphonium bromide. Expected Yield: >90%.

-

Part 2b: Wittig Reaction [13][14]

-

Materials:

-

Ethyltriphenylphosphonium bromide (18.6 g, 0.05 mol)

-

Anhydrous tetrahydrofuran (B95107) (THF, 200 mL)

-

n-Butyllithium (2.5 M in hexanes, 20 mL, 0.05 mol)

-

2,4-Dimethyl-3-pentanone (5.7 g, 0.05 mol)

-

-

Protocol:

-

In an oven-dried, 500 mL three-necked flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in 150 mL of anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium via syringe. The solution will turn a deep red/orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of 2,4-dimethyl-3-pentanone in 50 mL of anhydrous THF dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours. The color will fade, and a precipitate of triphenylphosphine oxide will form.

-

Quench the reaction by adding 50 mL of water.

-

Extract the mixture with pentane (B18724) (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and carefully remove the pentane by distillation. The crude product, 3,3-diethyl-2,4-dimethyl-2-pentene, can be purified by fractional distillation. Expected Yield: 60-70%.

-

Stage 3: Catalytic Hydrogenation to this compound[15][16]

-

Materials:

-

3,3-Diethyl-2,4-dimethyl-2-pentene (~7.7 g, 0.05 mol)

-

Ethanol (100 mL)

-

10% Palladium on carbon (Pd/C, 0.2 g)

-

-

Protocol:

-

Dissolve the alkene in ethanol in a suitable hydrogenation vessel (e.g., a Parr shaker bottle).

-

Carefully add the Pd/C catalyst under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., to 50 psi) and shake or stir at room temperature until hydrogen uptake ceases (typically 4-12 hours).

-

Carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethanol.

-

Remove the ethanol by distillation. The remaining liquid is the crude product.

-

Purify by fractional distillation to obtain this compound. Expected Yield: >95%.

-

References

- 1. 2,4-Dimethyl-3-pentanone(565-80-0) 1H NMR spectrum [chemicalbook.com]

- 2. 2,4-Dimethyl-3-pentanone | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. This compound | C11H24 | CID 23384862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. Ch21: Malonic esters [chem.ucalgary.ca]

- 10. d-nb.info [d-nb.info]

- 11. Page loading... [guidechem.com]

- 12. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

Application Notes and Protocols for the Preparation of Highly-Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly-branched alkanes are crucial molecular scaffolds in medicinal chemistry and drug development. Their unique three-dimensional structures can impart desirable physicochemical properties to drug candidates, such as increased metabolic stability, improved oral bioavailability, and enhanced binding affinity to biological targets. The controlled synthesis of these complex hydrocarbons is, therefore, of significant interest. This document provides detailed laboratory protocols for three robust methods for the preparation of highly-branched alkanes: Catalytic Hydroisomerization, Grignard Reagent-based Synthesis, and the Corey-House Synthesis.

Method 1: Catalytic Hydroisomerization of n-Alkanes

Catalytic hydroisomerization is a widely used industrial process for converting linear alkanes into their branched isomers.[1] In a laboratory setting, this method is valuable for generating libraries of branched alkanes from readily available linear feedstocks. The process typically employs a bifunctional catalyst, which possesses both acidic and metallic sites.[2] The acidic sites, often zeolites, facilitate the skeletal rearrangement of the alkane via carbenium ion intermediates, while the metallic sites, such as platinum or palladium, catalyze the necessary dehydrogenation and hydrogenation steps.[1][3]

Experimental Protocol: Hydroisomerization of n-Heptane over a Pt/Zeolite Catalyst

This protocol describes a general procedure for the hydroisomerization of n-heptane in a continuous-flow fixed-bed reactor.[4]

Materials:

-

n-Heptane (reactant)

-

Hydrogen gas (carrier and reactant)

-

Nitrogen gas (for drying and purging)

-

Pt/HZSM-5 catalyst (or other suitable zeolite-based catalyst)

-

Fixed-bed micro-reactor system equipped with a furnace, mass flow controllers, a back-pressure regulator, and a condenser.

-

Gas chromatograph (GC) for product analysis.

Procedure:

-

Catalyst Preparation: A fixed bed of the Pt/zeolite catalyst (e.g., 0.2 g) is loaded into the micro-reactor.[4]

-

Catalyst Pretreatment: The catalyst is pretreated in situ by heating to 400°C for 2 hours under a flow of hydrogen gas (40 mL/min) to reduce the metal sites and remove any adsorbed impurities.[4]

-

Reaction Setup: After pretreatment, the reactor temperature is adjusted to the desired reaction temperature (e.g., 200-350°C).[4] The system pressure is set using a back-pressure regulator (e.g., 1 atmosphere).[4]

-

Reaction Execution: A continuous flow of hydrogen gas is established (e.g., at a H₂/hydrocarbon molar ratio of 7).[4] Liquid n-heptane is then introduced into the reactor via a syringe pump at a controlled flow rate (e.g., 1 mL/h).[4]

-

Product Collection and Analysis: The reactor effluent is passed through a condenser to separate the liquid products from the gaseous stream. The liquid products are collected and analyzed by gas chromatography (GC) to determine the conversion of n-heptane and the selectivity for various branched isomers.

Data Presentation: Hydroisomerization of n-Alkanes

The following table summarizes representative quantitative data for the hydroisomerization of n-alkanes under different conditions.

| Starting Alkane | Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Isomer Yield (%) | Reference |

| n-Decane | Pt-ZSM-22 | 230 | N/A | 84 | N/A | [5] |

| n-Hexadecane | Pt-H-Beta | 220 | 30 | N/A | N/A | [6] |

| n-Heptane | Pt/MCM48-HZSM5 | 350 | 1 | ~95 | ~80 | [4] |

| C10-C19 Alkanes | Pt-ZSM-22 | 240 | N/A | 90 | 89 | [5] |

Method 2: Grignard Reagent-based Synthesis

Grignard reagents are powerful tools for the construction of carbon-carbon bonds and are particularly useful for creating highly-branched structures, including those with quaternary carbon centers. This approach generally involves two steps: the reaction of a Grignard reagent with a ketone or aldehyde to form a tertiary or secondary alcohol, followed by the reduction of the alcohol to the corresponding alkane.[7]

Experimental Protocol: Synthesis of a Tertiary Alcohol and Subsequent Reduction

This protocol provides a step-by-step guide for the synthesis of a highly-branched alkane via a Grignard reaction followed by reduction.

Part A: Synthesis of a Tertiary Alcohol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Alkyl halide (e.g., tert-butyl chloride)

-

Ketone (e.g., 3-pentanone)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small amount of the alkyl halide in anhydrous ether to initiate the reaction. Once initiated, add the remaining alkyl halide dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve the ketone in anhydrous ether and add it dropwise to the stirred Grignard reagent.

-